
4-Hydroxy-5-(trifluoromethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a metabolite of the pyridinecarboxamide insecticide flonicamid and is also a synthetic intermediate in the synthesis of carboxamide fungicides .
Synthesis Analysis
The synthesis of this compound involves adding Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a three-necked flask, along with 10% Pd/C, CH3COONa 3H2O, and ethanol . The mixture is stirred and dissolved, and nitrogen is replaced three times to discharge air. After hydrogen replacement two times, the reaction is stirred at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .Molecular Structure Analysis
The molecular structure of this compound is shown in the figure . It crystallizes in monoclinic, P 2 1 / c group with one molecule in the asymmetric unit. All of the C and N atoms are nearly co-planar .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
4-Hydroxy-5-(trifluoromethyl)nicotinic acid derivatives have shown potential in the development of new herbicides. Research has focused on synthesizing novel compounds derived from nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, which exhibited excellent herbicidal activity against specific weeds like Agrostis stolonifera and Lemna paucicostata. These findings suggest that structural modifications of nicotinic acid can lead to effective herbicidal agents, highlighting the importance of understanding structure-activity relationships for the development of new agrochemicals (Chen Yu et al., 2021).
Lipid-Lowering Effects
Nicotinic acid, a form of vitamin B3, has been utilized for decades as a lipid-lowering drug. It is particularly effective in increasing high-density lipoprotein cholesterol (HDL-C) and reducing triglycerides. The anti-lipolytic effect of nicotinic acid in adipose tissue, which involves the inhibition of hormone-sensitive triglyceride lipase, plays a significant role in its lipid-lowering action. The discovery of specific G-protein-coupled receptors, such as HM74 and PUMA-G, that mediate the effects of nicotinic acid, has opened new avenues for understanding its mechanism of action and for the development of novel therapeutic agents to treat dyslipidemia (S. Tunaru et al., 2003).
Industrial Production and Applications
Nicotinic acid is not only significant in medicine and agriculture but also holds value in various industrial applications. It is an essential nutrient and has been used as an antipelagic agent. The conventional industrial production of nicotinic acid involves the oxidation of 5-ethyl-2-methylpyridine, which unfortunately produces environmentally harmful by-products like nitrous oxide. Therefore, there is a growing interest in developing greener and more sustainable methods for producing nicotinic acid, highlighting the need for innovative approaches that align with the principles of green chemistry (Dawid Lisicki et al., 2022).
Wirkmechanismus
Target of Action
It is a key intermediate of flonicamid, a highly effective insecticide . Flonicamid has been developed as a selective agent against aphids and other sucking insects .
Mode of Action
The mode of action of flonicamid, and by extension, its intermediate 4-Hydroxy-5-(trifluoromethyl)nicotinic acid, has been identified as suppressing feeding and movement by aphids .
Biochemical Pathways
Given its role as an intermediate in the synthesis of flonicamid, it may be involved in the biochemical pathways that lead to the suppression of feeding and movement in aphids .
Pharmacokinetics
For instance, it has a high polarity, as indicated by its LogPow value of -0.24 at 20°C . It also has a water solubility variable with pH . These properties could influence its bioavailability and distribution within organisms.
Result of Action
Given its role as an intermediate in the synthesis of flonicamid, it may contribute to the overall effects of this insecticide, which include the suppression of feeding and movement in aphids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hydrolytic behavior is pH-dependent, with stability observed at pH 5 and 7, and a half-life of 204 days at pH 9 . This suggests that the compound’s activity could be influenced by the pH of its environment. Additionally, its high polarity and variable water solubility could affect its distribution and efficacy in different environmental conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-11-1-3(5(4)12)6(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRMFIMXJCWETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)
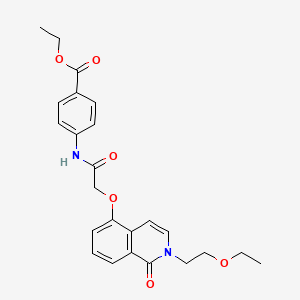

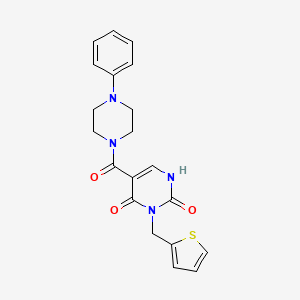
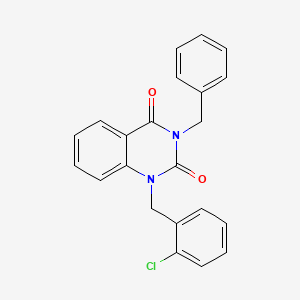
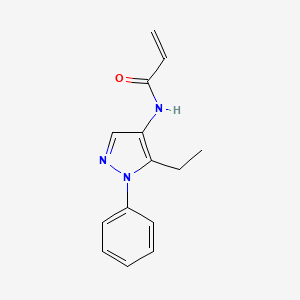
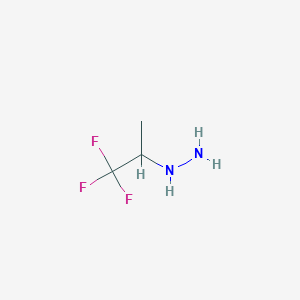
![N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2994753.png)
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B2994755.png)



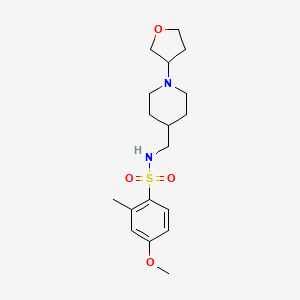
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)